Mecloxamine Citrate: A Technical Guide to Synthesis and Characterization for Research Professionals
Mecloxamine Citrate: A Technical Guide to Synthesis and Characterization for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of mecloxamine citrate, a compound of interest for its anticholinergic properties. Historically, it has been explored for its therapeutic potential, particularly in formulations targeting headaches and migraines.[1][2][3] This document outlines a plausible synthetic pathway, detailed experimental protocols, and robust characterization methodologies, complete with illustrative data and visualizations to support research and development activities.
Synthesis of Mecloxamine Citrate
The synthesis of mecloxamine citrate can be approached as a two-step process: first, the synthesis of the mecloxamine free base, followed by its conversion to the citrate salt. A logical and efficient method for the synthesis of the mecloxamine free base is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, 1-(4-chlorophenyl)-1-phenylethanol is deprotonated to form an alkoxide, which then reacts with 2-chloro-N,N-dimethylpropan-1-amine.
Proposed Synthesis Workflow
The following diagram illustrates the proposed synthetic workflow for mecloxamine citrate.
Caption: Proposed Williamson ether synthesis of mecloxamine free base followed by citrate salt formation.
Experimental Protocol: Synthesis of Mecloxamine Free Base
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Preparation of the Alkoxide: To a solution of 1-(4-chlorophenyl)-1-phenylethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) at 0 °C.
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Reaction Mixture: Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
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Addition of Alkyl Halide: Add a solution of 2-chloro-N,N-dimethylpropan-1-amine (1.2 eq) in anhydrous THF to the reaction mixture.
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Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Quenching: After completion, cool the reaction mixture to room temperature and cautiously quench with water.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the mecloxamine free base.
Experimental Protocol: Formation of Mecloxamine Citrate
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Dissolution: Dissolve the purified mecloxamine free base (1.0 eq) in ethanol.
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Addition of Citric Acid: Add a solution of citric acid (1.0 eq) in ethanol to the mecloxamine solution with stirring.
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Precipitation: Stir the mixture at room temperature for 2-4 hours. The mecloxamine citrate salt will precipitate out of the solution.
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Isolation: Collect the precipitate by vacuum filtration.
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Washing: Wash the collected solid with cold ethanol.
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Drying: Dry the product under vacuum to yield pure mecloxamine citrate.
Characterization of Mecloxamine Citrate
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized mecloxamine citrate. The following sections detail the proposed analytical methods and expected data.
Physicochemical Properties
| Property | Value |
| CAS Number | 56050-03-4 |
| Molecular Formula | C₂₅H₃₂ClNO₈ |
| Molecular Weight | 509.98 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and ethanol |
Spectroscopic and Chromatographic Data
| Technique | Expected Results |
| ¹H NMR (500 MHz, D₂O) | See Table 2.2.1 for predicted chemical shifts and multiplicities. |
| ¹³C NMR (125 MHz, D₂O) | See Table 2.2.2 for predicted chemical shifts. |
| Mass Spectrometry (ESI+) | m/z: 318.1670 [M+H]⁺ (for free base), corresponding to C₁₉H₂₅ClNO⁺. |
| FT-IR (KBr, cm⁻¹) | ~3400 (O-H, carboxylic acid), ~3050 (aromatic C-H), ~2950 (aliphatic C-H), ~1730 (C=O, carboxylic acid), ~1600 (aromatic C=C), ~1100 (C-O, ether). |
| HPLC Purity | >98% (See Section 2.3 for method). |
| UV-Vis Spectroscopy | Characteristic absorbance peaks in the range of 220-350 nm.[4][5] |
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic | 7.20 - 7.50 | m | 9H |
| -CH- | 3.80 | m | 1H |
| -CH₂-N | 3.20 | m | 2H |
| -N(CH₃)₂ | 2.80 | s | 6H |
| Citrate CH₂ | 2.60 & 2.75 | d (AB system) | 4H |
| -C-CH₃ (on ethoxy) | 1.60 | s | 3H |
| -CH-CH₃ | 1.10 | d | 3H |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (citrate) | 175-180 |
| Aromatic C | 125-145 |
| C-O (ether) | 80-85 |
| C-OH (citrate) | 70-75 |
| -CH₂-N | 60-65 |
| -N(CH₃)₂ | 45-50 |
| CH₂ (citrate) | 40-45 |
| C (quaternary) | 35-40 |
| -CH-CH₃ | 15-20 |
| -C-CH₃ (on ethoxy) | 20-25 |
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method can be employed to determine the purity of the synthesized mecloxamine citrate.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | ~ 8.5 minutes |
Mechanism of Action and Signaling Pathway
Mecloxamine is an anticholinergic agent.[1][2] Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors. This inhibition of acetylcholine signaling leads to a reduction in parasympathetic nervous system activity, resulting in its sedative and hypnotic effects.[2]
Muscarinic Acetylcholine Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway inhibited by mecloxamine.
Caption: General signaling pathway of muscarinic acetylcholine receptors, which is inhibited by mecloxamine.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of mecloxamine citrate for research purposes. The proposed synthetic route via Williamson ether synthesis offers a practical approach, and the detailed characterization methods provide a robust strategy for verifying the identity and purity of the final compound. The illustrative data and diagrams serve as valuable resources for researchers and scientists in the field of drug development. It is important to note that the provided experimental details and data are illustrative and should be adapted and optimized based on laboratory conditions and specific research objectives.
References
- 1. nbinno.com [nbinno.com]
- 2. medkoo.com [medkoo.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Simultaneously quantifying a novel five-component anti- migraine formulation containing ergotamine, propyphenazone, caffeine, camylofin, and mecloxamine using UV spectrophotometry and chemometric models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneously quantifying a novel five-component anti- migraine formulation containing ergotamine, propyphenazone, caffeine, camylofin, and mecloxamine using UV spectrophotometry and chemometric models - PubMed [pubmed.ncbi.nlm.nih.gov]
